molecular formula C16H17Cl2N3O3S B11126765 N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(pyridin-3-ylmethyl)glycinamide

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(pyridin-3-ylmethyl)glycinamide

Cat. No.: B11126765
M. Wt: 402.3 g/mol
InChI Key: SCTJLYNAGHIHCS-UHFFFAOYSA-N
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Description

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(pyridin-3-ylmethyl)glycinamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a sulfonyl group attached to a dichlorophenyl ring, an ethyl group, and a pyridin-3-ylmethyl group, making it a versatile molecule for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(pyridin-3-ylmethyl)glycinamide typically involves multiple steps:

    Formation of the Sulfonyl Chloride Intermediate: The initial step involves the chlorosulfonation of 2,5-dichlorophenyl to form 2,5-dichlorophenylsulfonyl chloride.

    Amidation Reaction: The sulfonyl chloride intermediate is then reacted with ethylamine to form N-ethyl-2,5-dichlorophenylsulfonamide.

    Coupling with Pyridin-3-ylmethylamine: The final step involves coupling the sulfonamide with pyridin-3-ylmethylamine under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and scaling up the use of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(pyridin-3-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(pyridin-3-ylmethyl)glycinamide has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving sulfonamides.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N2-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the dichlorophenyl and pyridin-3-ylmethyl groups provide specificity and binding affinity. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(2,4-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(pyridin-3-ylmethyl)glycinamide
  • N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide
  • N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(pyridin-2-ylmethyl)glycinamide

Uniqueness

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(pyridin-3-ylmethyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2,5-dichlorophenyl group, in particular, provides unique reactivity and binding characteristics compared to other similar compounds.

Properties

Molecular Formula

C16H17Cl2N3O3S

Molecular Weight

402.3 g/mol

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonyl-ethylamino]-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C16H17Cl2N3O3S/c1-2-21(11-16(22)20-10-12-4-3-7-19-9-12)25(23,24)15-8-13(17)5-6-14(15)18/h3-9H,2,10-11H2,1H3,(H,20,22)

InChI Key

SCTJLYNAGHIHCS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NCC1=CN=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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